2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide
Description
2,5-Dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methylthio (-SMe) group at position 2 and a furan-3-carboxamide moiety at position 4. The compound belongs to a class of heterocyclic amides, which are frequently explored for their bioactivity, particularly in anticancer research.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-8-6-11(9(2)19-8)14(18)16-10-4-5-12-13(7-10)21-15(17-12)20-3/h4-7H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTMTLFUMWLSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole moiety, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone. The final step involves coupling the benzo[d]thiazole and furan moieties through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Solvent selection and purification methods would also be optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, palladium on carbon.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a furan ring, a benzothiazole moiety, and a carboxamide functional group. The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Condensation : This method involves the reaction of an aldehyde with a compound containing an active hydrogen atom (such as a carboxylic acid) in the presence of a base.
- Biginelli Reaction : A multi-component reaction that can yield derivatives of benzothiazole.
- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by using microwave radiation.
Antitubercular Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anti-tubercular activity. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb), as evidenced by its Minimum Inhibitory Concentration (MIC) values compared to standard drugs.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 2,5-Dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide | 100 | 99 |
| Standard Drug (e.g., Isoniazid) | 50 | 95 |
This data indicates that the compound not only inhibits Mtb effectively but may also offer a new avenue for drug development against multidrug-resistant tuberculosis (MDR-TB) .
Other Biological Activities
In addition to its antitubercular properties, benzothiazole derivatives have been studied for their roles as:
- Carbonic Anhydrase Inhibitors : Compounds similar to this compound have shown potential in inhibiting carbonic anhydrases II and VII, which are important targets in cancer therapy .
- Antifungal Agents : Certain derivatives have exhibited antifungal properties, making them candidates for treating fungal infections .
Case Studies
-
Study on Antitubercular Activity :
A study evaluated various benzothiazole derivatives against Mtb, highlighting the superior performance of compounds incorporating the methylthio group. The study concluded that structural modifications significantly affect biological activity . -
Inhibition of Carbonic Anhydrases :
Research focused on the inhibition of carbonic anhydrases using benzothiazole derivatives demonstrated effective binding interactions at the enzyme's active site, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The benzo[d]thiazole moiety could interact with DNA or proteins, disrupting their function and leading to cell death in the case of anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzothiazole- and thiazole-based derivatives. Below is a detailed comparison with analogs from the literature:
Structural Analogues from
Four compounds described in (7q, 7r, 7s, 7t) feature a benzo[d]thiazole scaffold linked to substituted pyridine or heterocyclic amines via a thioether bridge. Key differences include:
- Substituent Variations: 7q: 2-Chloropyridin-4-ylamino group. 7r: 2-Chloro-4-methylpyridin-3-ylamino group. 7s: Pyrimidin-2-ylamino group. 7t: Thiazol-2-ylamino group.
- Physicochemical Properties :
| Compound | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 7q | 70 | 90.0 | 177.9–180.8 |
| 7r | 77 | 90.0 | 166.5–168.1 |
| 7s | 70 | 90.0 | 169.2–171.8 |
| 7t | 68 | 92.0 | 237.7–239.1 |
The higher melting point of 7t (237.7–239.1 °C) suggests stronger intermolecular interactions, possibly due to hydrogen bonding from the thiazole amino group. In contrast, the target compound’s methylthio substituent may reduce polarity, lowering its melting point compared to 7t .
Anticancer Thiazole-Furan Hybrids from and
and describe N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides (7a–g), which differ from the target compound in two key aspects:
Benzyl vs. Methylthio Substituent : The target compound has a methylthio group on the benzothiazole ring, whereas 7a–g feature a 5-R-benzyl group. This substitution may alter steric bulk and electronic properties, impacting target binding.
The methylthio group in the target compound could enhance metabolic stability compared to the benzyl group, which is prone to oxidative degradation .
Thiazole-Based Pharmacopeial Compounds
and highlight complex thiazole derivatives, such as dasatinib (a tyrosine kinase inhibitor) and carbamate-linked thiazoles. While these are pharmacologically distinct, they underscore the therapeutic versatility of thiazole cores. For example:
- Dasatinib (C22H26ClN7O2S•H2O): Features a thiazolecarboxamide group critical for BCR-ABL kinase inhibition. Unlike the target compound, dasatinib includes a pyrimidine ring and a piperazinyl group, enhancing solubility and kinase selectivity .
- Thiazol-5-ylmethyl carbamates : These analogs () prioritize carbamate linkages for protease resistance, a structural strategy absent in the target compound .
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Substituents on the benzothiazole ring (e.g., methylthio, benzyl, or pyridinyl groups) significantly influence bioactivity. Electron-withdrawing groups (e.g., chlorine in 7q and 7r) may enhance binding to hydrophobic enzyme pockets.
- The furan-3-carboxamide moiety is conserved across active analogs, suggesting its role as a pharmacophore .
Synthetic Feasibility :
- The target compound and its analogs are synthesized via acylation of thiazol-2-ylamines, a method validated in . Yields for related compounds range from 68–77%, indicating moderate synthetic accessibility .
Biological Potential: While direct data for the target compound are lacking, analogs with similar architectures (e.g., 7a–g) show promise in anticancer assays. Further studies should evaluate its potency against specific cancer cell lines (e.g., HCT116, HeLa) and mechanisms such as apoptosis or kinase inhibition .
Biological Activity
The compound 2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide is a benzothiazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its therapeutic potential, particularly in the fields of anti-tubercular and antiviral applications.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A furan ring
- A carboxamide functional group
- A methylthio substituent on the benzothiazole moiety
This unique combination of functional groups suggests a diverse range of interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that benzothiazole derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Several derivatives have shown promising results against various pathogens.
- Antiviral Activity : Some compounds in this class have demonstrated inhibitory effects against viruses, including MERS-CoV.
- Anti-tubercular Activity : Benzothiazole derivatives are being explored for their effectiveness against Mycobacterium tuberculosis.
Anti-Tubercular Activity
A recent review highlighted the synthesis and evaluation of various benzothiazole derivatives for anti-tubercular activity. The compound was compared with standard anti-tubercular drugs, revealing moderate to good activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound ID | Structure | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | H | 250 | 98 |
| 12a | H | 100 | 99 |
This table illustrates the comparative efficacy of synthesized compounds, emphasizing the potential of derivatives like This compound in combating tuberculosis.
Antiviral Activity
Research into the antiviral properties of benzothiazole derivatives indicates that they may serve as effective inhibitors against viral pathogens. For instance, a series of related compounds showed promising inhibitory activity against MERS-CoV with IC50 values as low as 0.14 μM . The structural modifications on the benzothiazole core were found to influence biological activity significantly.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study conducted on benzothiazole derivatives revealed that specific substitutions on the phenyl ring greatly enhance their antiviral efficacy. The introduction of electron-withdrawing groups was correlated with increased potency against viral targets .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in pathogen metabolism.
- Disruption of Membrane Integrity : Certain derivatives can compromise microbial cell membranes.
- Interference with Viral Replication : Some studies suggest that these compounds can disrupt viral replication cycles by targeting specific viral proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
